trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclohexane ring, a benzotriazinone moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzotriazinone Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction.
Formation of the Cyclohexanecarboxamide: The final step involves the formation of the carboxamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group of the benzotriazinone moiety.
Substitution: Substitution reactions can take place at the aromatic rings, particularly the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: can be compared with other carboxamides and benzotriazinone derivatives.
Uniqueness
Structural Features: The combination of a cyclohexane ring, benzotriazinone moiety, and dimethoxyphenyl group makes this compound unique.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-17-11-12-20(21(13-17)31-2)24-22(28)16-9-7-15(8-10-16)14-27-23(29)18-5-3-4-6-19(18)25-26-27/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,24,28) |
InChI Key |
NOGXPMWUROQFKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)OC |
Origin of Product |
United States |
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